Cas no 55511-08-5 ([(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)
55511-08-5 structure
Product Name:[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
N.o CAS:55511-08-5
MF:C19H24O3
MW:300.392066001892
MDL:MFCD20260887
CID:837715
PubChem ID:6442489
Update Time:2025-04-19
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Propriedades químicas e físicas
Nomes e Identificadores
-
- [(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- BIONDININ C
- [ "" ]
- 55511-08-5
- FS-10010
- AKOS040761413
- ((1S,4S,6R)-1,7,7-trimethyl-6-bicyclo(2.2.1)heptanyl) (E)-3-(4-hydroxyphenyl)prop-2-enoate
- CHEBI:196239
- [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- (-)-Bornyl p-coumarate
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, (1S-endo)-
- SCHEMBL5048033
- Bornyl p-coumarate
-
- MDL: MFCD20260887
- Inchi: 1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
- Chave InChI: QDCGSCBAIQIGDY-NPEXALCXSA-N
- SMILES: O(C(/C=C/C1C=CC(=CC=1)O)=O)[C@@H]1C[C@@H]2CC[C@@]1(C)C2(C)C
Propriedades Computadas
- Massa Exacta: 300.17262
- Massa monoisotópica: 300.17254462g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 459
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.8
- Superfície polar topológica: 46.5Ų
Propriedades Experimentais
- Cor/Forma: Solid
- Densidade: 1.2±0.1 g/cm3
- Ponto de ebulição: 412.2±20.0 °C at 760 mmHg
- Ponto de Flash: 164.0±14.5 °C
- PSA: 46.53
- Pressão de vapor: 0.0±1.0 mmHg at 25°C
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3512-1 mg |
Biondinin C |
55511-08-5 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3512-5mg |
Biondinin C |
55511-08-5 | 5mg |
¥ 3090 | 2024-07-20 | ||
| eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2024-05-24 | |
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP01422-5mg |
Biondinin C |
55511-08-5 | 97.5% | 5mg |
¥3250 | 2023-09-19 | |
| TargetMol Chemicals | TN3512-5 mg |
Biondinin C |
55511-08-5 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN3512-1 mL * 10 mM (in DMSO) |
Biondinin C |
55511-08-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| TargetMol Chemicals | TN3512-1 ml * 10 mm |
Biondinin C |
55511-08-5 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
| eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2025-02-21 | |
| A2B Chem LLC | AG28290-5mg |
Biondinin C |
55511-08-5 | 97.5% | 5mg |
$552.00 | 2024-04-19 | |
| eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2025-03-01 |
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Literatura Relacionada
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
55511-08-5 ([(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate) Produtos relacionados
- 144424-80-6(Lup-20(29)-ene-3,28-diol,3-[(2E)-3-(4-hydroxyphenyl)-2-propenoate], (3b)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente